Comparative Gastric Antisecretory Potency: 16,16-Dimethyl PGE2 vs. Native PGE2 and 15-Methyl PGE2
The active moiety, 16,16-dimethyl PGE2 (dmPGE2), demonstrates substantially enhanced gastric antisecretory potency relative to natural PGE2 and the clinically studied analog 15-methyl PGE2. In a canine model, intravenous administration of dmPGE2 was found to be 100 times more potent than PGE2 and 2.5 times more potent than 15-methyl PGE2 in inhibiting histamine-stimulated gastric secretion [1]. These data highlight the functional significance of the 16,16-dimethyl modification, which is the active pharmacophore delivered by the (4-acetamidobenzamido)phenyl ester prodrug.
| Evidence Dimension | Relative Potency in Inhibiting Histamine-Stimulated Gastric Acid Secretion (IV Administration) |
|---|---|
| Target Compound Data | Relative Potency = 100x |
| Comparator Or Baseline | PGE2 (Relative Potency = 1x) |
| Quantified Difference | 100-fold more potent than PGE2 |
| Conditions | Dogs with denervated (Heidenhain) gastric pouch, IV administration |
Why This Matters
The 100-fold increase in potency over the native ligand allows for significantly lower dosing to achieve equivalent or superior antisecretory effects, which is a critical factor for experimental models of gastric protection and ulcer healing.
- [1] Robert A, Schultz JR, Nezamis JE, Lancaster C. Gastric antisecretory and antiulcer properties of PGE2, 15-methyl PGE2, and 16, 16-dimethyl PGE2. Intravenous, oral and intrajejunal administration. Gastroenterology. 1976 Mar;70(3):359-70. PMID: 174967. View Source
